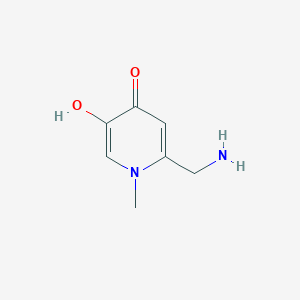
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-on
Übersicht
Beschreibung
2-Aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one is a heterocyclic compound with a pyridinone core structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Zukünftige Richtungen
The future directions for the study of “2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the therapeutic value of aminopyridines , this compound could be of interest in the development of new pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in amino acid metabolism, it could affect the synthesis and degradation of amino acids . .
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Based on similar compounds, it could potentially lead to changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, thereby reducing its efficacy .
Biochemische Analyse
Biochemical Properties
2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s structure, which includes an amino group and a hydroxyl group, allows it to participate in nucleophilic substitution reactions under basic conditions . Additionally, its interactions with enzymes such as oxidoreductases and transferases have been observed, where it acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall biochemical pathway .
Cellular Effects
The effects of 2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound modulates the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of 2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-hydroxy-1-methyl-1H-pyridin-4-one.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Mannich reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-aminomethyl-1-methyl-1H-pyridin-4-one-5-one.
Reduction: Formation of 2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-amine.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Similar structure with an indole core instead of a pyridinone core.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Another indole derivative with similar functional groups.
Uniqueness
2-Aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one is unique due to its pyridinone core, which imparts different chemical and biological properties compared to indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-5-hydroxy-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-7(11)6(10)2-5(9)3-8/h2,4,11H,3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWEFPDYNGWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)
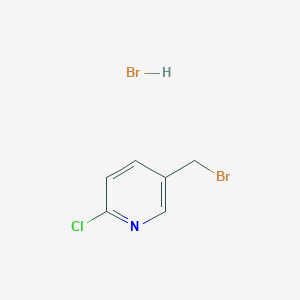
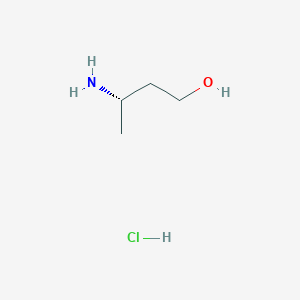
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
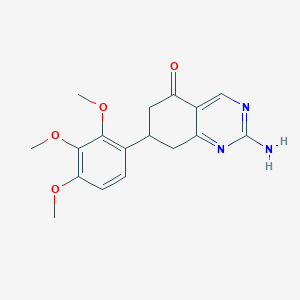
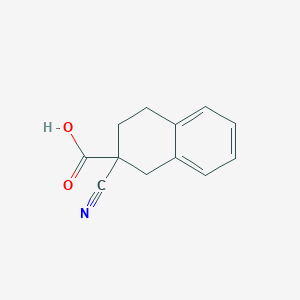
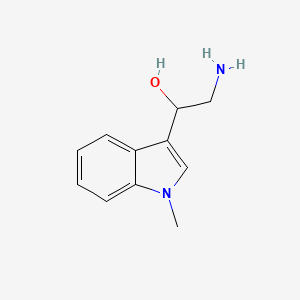
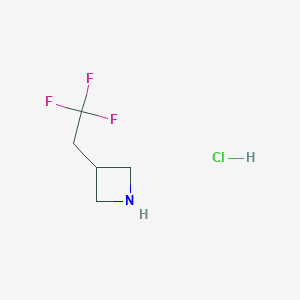

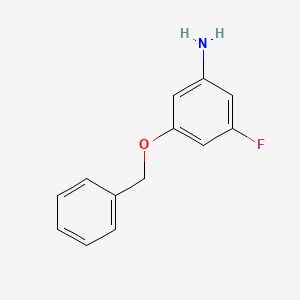
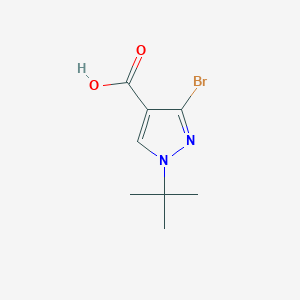
![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)
